2-Acetamido-5-methyl-3-nitrobenzoic acid
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Overview
Description
2-Acetamido-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C10H10N2O5 It is a derivative of benzoic acid, featuring an acetamido group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic acid typically involves the nitration of 2-acetamido-5-methylbenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, temperature control, and reaction time are critical factors in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2-Acetamido-5-methyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Acetamido-5-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
2-Acetamido-5-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamido group can enhance binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the acetamido and methyl groups.
2-Methyl-3-nitrobenzoic acid: Lacks the acetamido group.
3-Methyl-2-nitrobenzoic acid: Similar but with different positions of the methyl and nitro groups
Uniqueness
2-Acetamido-5-methyl-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C10H10N2O5 |
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Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-acetamido-5-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-7(10(14)15)9(11-6(2)13)8(4-5)12(16)17/h3-4H,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
IOWLTUJPRIXYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C(=O)O |
Origin of Product |
United States |
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